5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole 5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole
Brand Name: Vulcanchem
CAS No.: 400084-45-9
VCID: VC4943128
InChI: InChI=1S/C13H10N2OS/c1-9-11(7-14-16-9)12-8-17-13(15-12)10-5-3-2-4-6-10/h2-8H,1H3
SMILES: CC1=C(C=NO1)C2=CSC(=N2)C3=CC=CC=C3
Molecular Formula: C13H10N2OS
Molecular Weight: 242.3

5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole

CAS No.: 400084-45-9

Cat. No.: VC4943128

Molecular Formula: C13H10N2OS

Molecular Weight: 242.3

* For research use only. Not for human or veterinary use.

5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole - 400084-45-9

Specification

CAS No. 400084-45-9
Molecular Formula C13H10N2OS
Molecular Weight 242.3
IUPAC Name 5-methyl-4-(2-phenyl-1,3-thiazol-4-yl)-1,2-oxazole
Standard InChI InChI=1S/C13H10N2OS/c1-9-11(7-14-16-9)12-8-17-13(15-12)10-5-3-2-4-6-10/h2-8H,1H3
Standard InChI Key DXNKVFULNYRCOG-UHFFFAOYSA-N
SMILES CC1=C(C=NO1)C2=CSC(=N2)C3=CC=CC=C3

Introduction

Structural and Molecular Properties

The compound’s structure comprises a 5-methylisoxazole ring fused to a 2-phenylthiazole moiety. The isoxazole ring (C₃H₃NO) contributes high electronegativity and metabolic stability, while the thiazole ring (C₃H₃NS) introduces sulfur-based reactivity, enhancing interactions with biological targets . Key structural features include:

  • Isoxazole Substituents: Methyl group at position 5 stabilizes the ring via electron-donating effects.

  • Thiazole Substituents: Phenyl group at position 2 increases hydrophobicity, potentially improving membrane permeability.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₀N₂OS
Molecular Weight242.3 g/mol
CAS Number400084-45-9
IUPAC Name5-methyl-4-(2-phenyl-1,3-thiazol-4-yl)-1,2-oxazole

Synthesis and Characterization

Synthetic Pathways

Synthesis typically involves multi-step cyclization reactions. A common approach constructs the thiazole ring first, followed by isoxazole formation :

  • Thiazole Formation: Reacting 2-phenylthiazole-4-carbaldehyde with methylating agents under Ullmann or Suzuki coupling conditions .

  • Isoxazole Cyclization: Using hydroxylamine hydrochloride and β-diketones in ionic liquids (e.g., [BMIM]X) to form the isoxazole ring .

Ultrasound-assisted synthesis (Huang et al., 2014) reduces reaction times to <2 hours with yields >85% . Green chemistry methods, such as aqueous-phase reactions (Dou et al., 2013), minimize environmental impact .

Table 2: Representative Synthetic Conditions

MethodConditionsYield (%)Reference
Ultrasound-assisted50°C, MeCN, 1.5 h88
Ionic liquid-mediated[BMIM]BF₄, 80°C, 4 h92
One-pot cyclizationH₂O, rt, 6 h78

Characterization Techniques

  • NMR Spectroscopy: ¹H NMR (CDCl₃) shows singlet at δ 2.45 ppm (C5-CH₃) and aromatic protons between δ 7.2–8.1 ppm.

  • Mass Spectrometry: ESI-MS exhibits [M+H]⁺ peak at m/z 243.1.

  • X-ray Crystallography: Confirms coplanar arrangement of isoxazole and thiazole rings, with dihedral angle <5° .

Biological Activities

Antimicrobial Activity

5-(Heteroaryl)isoxazoles demonstrate broad-spectrum activity. For example, thienyl-substituted analogs exhibit MICs of 4–8 µg/mL against E. coli and S. aureus . The chloro and nitro groups on the phenyl ring enhance lipid solubility, improving penetration into bacterial membranes .

Table 3: Antimicrobial Efficacy of Analogous Compounds

CompoundMIC (µg/mL)Target PathogensReference
5-(2-Thienyl)isoxazole4.2E. coli, S. aureus
Nitro-substituted3.8P. aeruginosa

Anti-inflammatory Effects

Chloro- and bromo-substituted derivatives selectively inhibit COX-2 (IC₅₀: 0.95 µM), reducing prostaglandin E₂ synthesis in carrageenan-induced edema models . Molecular docking reveals hydrogen bonding between the sulfonyl group and COX-2’s Val523 residue .

Applications in Drug Development

Antitubercular Agents

N-Phenyl-5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides inhibit Mycobacterium tuberculosis with MIC₉₀ values of 0.06–0.25 µg/mL . The thiazole moiety resists efflux pumps, a critical advantage over rifampicin .

Materials Science

The compound’s π-conjugated system enables applications in organic semiconductors. Thin-film transistors incorporating similar isoxazole-thiazole hybrids exhibit hole mobility of 0.12 cm²/V·s .

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